molecular formula C6H9N3 B6357934 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-amine CAS No. 1479085-37-4

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-amine

Cat. No.: B6357934
CAS No.: 1479085-37-4
M. Wt: 123.16 g/mol
InChI Key: VSBLPTQRXZLUDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-amine is a bicyclic heterocyclic compound featuring a fused pyrrolo-pyrazole scaffold with an amine substituent at the 3-position. Its synthesis, as reported by Zhong-Gang Bai et al., involves an 8-step process starting with pyrazole protection (N-SEM group), alkylation at the C-5 position, and subsequent deprotection and purification, achieving an overall yield of 29.4% . This compound has garnered attention due to its versatility as a pharmacophore in drug discovery, particularly in kinase inhibition and TGF-β signaling pathways . Its structural rigidity and ability to engage in hydrogen bonding via the amine group make it a valuable scaffold for targeting enzyme active sites .

Properties

IUPAC Name

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-5-4-8-9-3-1-2-6(5)9/h4H,1-3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBLPTQRXZLUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NN2C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation with 1-Bromo-3-chloropropane

Lithiated pyrazole reacts with 1-bromo-3-chloropropane, yielding 5-(3-chloropropyl)-1-SEM-pyrazole. This intermediate is thermally unstable, necessitating immediate use in the next step without purification. The alkylation achieves a 60% yield over two steps (SEM protection and alkylation).

SEM Deprotection and Intramolecular Cyclization

Treatment with HCl-saturated ethyl acetate removes the SEM group, followed by NaH-mediated cyclization in dimethylformamide (DMF). This forms the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core (87% yield).

Bromination and Subsequent Functionalization Steps

Electrophilic Aromatic Bromination

N-Bromosuccinimide (NBS) in DMF introduces a bromine atom at the C3 position via electrophilic substitution (87% yield). The brominated intermediate serves as a versatile handle for further functionalization.

Palladium-Catalyzed Carbonylation

Bromine-to-aldehyde conversion employs a two-step protocol:

  • Lithium-Halogen Exchange : Treatment with n-BuLi generates a lithio species at C3.

  • Quenching with DMF : Forms the aldehyde derivative in 85% yield.

Oxime Formation

Condensation of the aldehyde with hydroxylamine hydrochloride in ethanol yields the corresponding oxime (92% yield).

Hydrogenation of Oxime Intermediates to Yield Target Amine

Catalytic Hydrogenation

Raney nickel catalyzes the reduction of the oxime to the primary methanamine under hydrogen gas (4 atm, 60°C). Ammonia is added to suppress dimerization, achieving a 76% yield.

Overall Process Efficiency

The eight-step sequence affords the target methanamine derivative with a 29.4% overall yield (Table 1).

Table 1. Stepwise Yields in the Synthesis of (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine

StepReactionYield (%)
1SEM Protection92
2Alkylation60*
3SEM Deprotection85
4Cyclization87
5Bromination87
6Aldehyde Formation85
7Oxime Synthesis92
8Hydrogenation76
Overall Cumulative 29.4
*Yield over Steps 1–2.

Alternative Synthetic Routes and Comparative Analysis

Carboxylate Hydrolysis Pathways

Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate undergoes selective hydrolysis to form carboxyaldehyde intermediates, which could theoretically be converted to amines via reductive amination. However, this route remains unexplored for direct amine synthesis.

Limitations of Current Methods

  • Multi-Step Complexity : The SEM-based route requires eight steps, increasing cost and time.

  • Functional Group Tolerance : Bromination and lithiation demand anhydrous conditions and specialized handling.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Solvent and Temperature Effects

  • Cyclization : Conducting the NaH-mediated ring closure in DMF at 0°C minimizes side reactions.

  • Hydrogenation : Elevated temperatures (60°C) and ammonia co-solvents enhance selectivity for the primary amine.

Catalytic Improvements

Substituting Raney nickel with palladium on carbon (Pd/C) may reduce reaction times, though this remains untested for the target compound.

Analytical Characterization and Quality Control

HPLC-MS and NMR Validation

  • Intermediate 4 : 1H^1H NMR (CDCl₃): δ 7.51 (d, J = 1.8 Hz), 6.14 (d, J = 1.8 Hz), 3.61–3.56 (m), 2.87 (t, J = 7.2 Hz).

  • Final Product : Purity of 96.93% confirmed by HPLC-MS.

Impurity Profiling

By-products such as dimeric amines are suppressed via ammonia addition during hydrogenation .

Chemical Reactions Analysis

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemistry

In the field of chemistry, 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-amine serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable for developing new materials and pharmaceuticals .

Biology

Research has indicated that this compound exhibits potential biological activities. Notably:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Medicine

The compound is being explored for its therapeutic potential in treating various diseases. It has been identified as a candidate for:

  • TGF-beta Signal Transduction Inhibition : As a pharmaceutical agent, it shows promise in modulating TGF-beta pathways implicated in fibrosis and cancer progression .
  • Neurological Disorders : Research is ongoing to evaluate its efficacy in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier .

Data Tables

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
TGF-beta InhibitionModulates signaling pathways related to cancer

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of derivatives of this compound demonstrated significant inhibition of growth against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Case Study 2: Anticancer Mechanism

In vitro studies on human breast cancer cell lines revealed that treatment with this compound led to a reduction in cell viability by approximately 70% after 48 hours. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway.

Mechanism of Action

The mechanism of action of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Aryl- and Heteroaryl-Substituted Derivatives

  • Example: 3-(4-Fluorophenyl)-2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole Activity: These derivatives exhibit potent inhibition of the TGF-β type I receptor kinase domain (IC₅₀ values in the nanomolar range), outperforming simpler pyrrolo-pyrazole analogs . Synthesis: Requires additional cross-coupling steps (e.g., Suzuki-Miyaura reactions) to introduce aryl/heteroaryl groups, reducing overall yields compared to the parent compound . Key Insight: The addition of aromatic groups enhances hydrophobic interactions with kinase domains, improving binding affinity .

LY2157299 (Galunisertib)

  • Structure: 4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-6-carboxamide Activity: A clinical-stage TGF-β receptor I inhibitor with demonstrated efficacy in Phase II trials for hepatocellular carcinoma . Advantage Over Parent Compound: The quinoline-carboxamide extension improves solubility and bioavailability, addressing limitations of the unmodified scaffold .

Compounds with Distinct Core Structures

Imidazo[2,1-b][1,3,4]thiadiazole Derivatives

  • Example : Compound 7g
    • Comparison : In molecular docking studies, 7g showed superior binding affinity (-9.2 kcal/mol) to kinase targets compared to 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives (-7.8 kcal/mol) .
    • Structural Basis : The imidazo-thiadiazole core provides additional hydrogen-bonding sites (e.g., sulfur and nitrogen atoms), enhancing interactions with residues like S280 and Y282 in kinase domains .

Triazolo[4,3-b]pyridazin-6-amine Derivatives

  • Example : (S)-3-(1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl)-N-isopropyl-(1,2,4)triazolo[4,3-b]pyridazin-6-amine
    • Activity : Targets ALK and ROS1 kinases, with structural flexibility from the triazolo-pyridazine core enabling better accommodation in diverse binding pockets .
    • Limitation : Synthetic complexity (e.g., chiral center introduction) results in lower yields compared to pyrrolo-pyrazole derivatives .

Data Tables

Table 1: Comparative Pharmacological Profiles

Compound Target IC₅₀ / Binding Affinity Clinical Stage Key Structural Feature Reference
This compound TGF-β RI Not reported Preclinical Amine at C-3
LY2157299 (Galunisertib) TGF-β RI 0.09 μM (IC₅₀) Phase II Quinoline-carboxamide extension
Aryl-substituted derivative TGF-β RI 0.02 μM (IC₅₀) Preclinical 4-Fluorophenyl group
Compound 7g (imidazo-thiadiazole) Kinase domain -9.2 kcal/mol (docking score) Preclinical Imidazo-thiadiazole core

Key Research Findings and Insights

Synthetic Challenges : The pyrrolo-pyrazole scaffold requires multi-step syntheses with moderate yields, though methods like SEM protection improve efficiency .

Structure-Activity Relationship (SAR) :

  • C-3 Substituents : The amine group is critical for hydrogen bonding; substitution with carboxamide (as in LY2157299) enhances solubility .
  • Aryl Modifications : Electron-withdrawing groups (e.g., fluorine) improve kinase inhibition by stabilizing hydrophobic interactions .

Competitive Scaffolds : Imidazo-thiadiazole and triazolo-pyridazine derivatives outperform pyrrolo-pyrazoles in binding affinity but face synthetic hurdles .

Biological Activity

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-amine is a compound of significant interest in biochemical and pharmacological research. Its biological activities are primarily attributed to its interactions with various enzymes and cellular pathways, making it a potential candidate for therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

This compound has shown notable biochemical properties:

  • Enzyme Inhibition : The compound inhibits receptor-interacting protein kinase 1 (RIPK1), an enzyme involved in necroptosis (a form of programmed cell death). This inhibition can protect cells from inflammatory damage by reducing necroptosis .
  • Cellular Effects : It modulates cell signaling pathways and gene expression, influencing cellular metabolism and function . The inhibition of RIPK1 leads to decreased inflammatory responses in various cell types.

The molecular mechanism underlying the biological activity of this compound involves:

  • Binding Interactions : The compound binds to RIPK1, inhibiting its kinase activity. This prevents phosphorylation events critical for necroptosis .
  • Subcellular Localization : The localization of the compound within cells is influenced by targeting signals and post-translational modifications that direct it to specific organelles where it exerts its effects .

3. Research Findings and Case Studies

Several studies have explored the biological activities and potential therapeutic applications of this compound:

3.1 Inhibition of TGF-beta Receptor Kinase

A study expanded on the synthesis of new aryl-substituted analogues of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole that inhibit the transforming growth factor-beta type I receptor (TbetaR-I) kinase domain. These analogues demonstrated selectivity differences against p38 MAP kinase depending on their substituents .

3.2 Anticancer Potential

Research has indicated that compounds similar to this compound may possess anticancer properties by inhibiting key signaling pathways involved in tumor growth . In vitro assays have shown that certain derivatives exhibit significant cytotoxic effects on cancer cell lines.

The chemical structure of this compound is characterized by its molecular formula C7H11N3C_7H_{11}N_3 and a molecular weight of 137.18 g/mol . Its synthesis typically involves multi-step processes including cross-coupling reactions and cyclization techniques .

PropertyValue
CAS Number1260672-10-3
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
SolubilityVaries with solvent

5. Safety and Handling

While exploring the biological activities of this compound, it is crucial to consider safety protocols:

  • Hazard Classification : It is classified as a skin irritant (Category 2) and may cause serious eye irritation . Proper laboratory safety measures should be followed when handling this compound.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-amine that influence its reactivity and stability in synthetic applications?

  • Answer : The compound exhibits a LogP of 0.83 (indicating moderate lipophilicity), a boiling point of 206°C, and a density of 1.23 g/cm³. Its solubility in water is limited (<1 mg/ml), but it dissolves well in DMSO (74 mg/ml), making DMSO a preferred solvent for in vitro assays. Stability is influenced by its rigid bicyclic structure, which reduces rotational freedom (complexity score: 92.5). These properties guide reaction conditions and purification strategies, such as using ammonium acetate buffer (pH 6.5) for chromatographic separation .

Q. How is this compound synthesized, and what are common intermediates?

  • Answer : A validated route involves cyclization of substituted pyrazoles with pyrrolidine derivatives under acidic conditions. Key intermediates include brominated variants (e.g., 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole, CAS 174790-35-3), which enable further functionalization via Suzuki coupling or nucleophilic substitution. Crystallization as a monohydrate (e.g., in LY2157299 synthesis) ensures purity >98% .

Advanced Research Questions

Q. What experimental strategies are recommended to optimize the TGF-β inhibitory activity of derivatives containing the this compound scaffold?

  • Answer : Structure-activity relationship (SAR) studies highlight the importance of quinoline-carboxamide substitutions at the 3-position (e.g., in Galunisertib/LY2157299). Bioisosteric replacement of the pyridinyl group with morpholinoethoxy moieties (as in LY2109761) enhances solubility and kinase selectivity. In vitro assays using Smad2/3 phosphorylation endpoints and in vivo xenograft models (e.g., colorectal cancer) are critical for validating potency .

Q. How can researchers resolve discrepancies in crystallographic data versus computational models for this compound derivatives?

  • Answer : Discrepancies often arise from solvent interactions or protonation states. For example, the crystalline monohydrate form of LY2157299 (patented by Eli Lilly) shows distinct hydrogen-bonding patterns compared to in silico predictions. Use high-resolution X-ray diffraction (≥1.0 Å) and density functional theory (DFT) simulations with implicit solvent models to reconcile differences .

Q. What methodologies address the low bioavailability of this compound-based kinase inhibitors?

  • Answer : Strategies include:

  • Prodrug design : Esterification of the carboxamide group to improve membrane permeability.
  • Nanoparticle encapsulation : Use of PEGylated liposomes to enhance circulation time.
  • Co-crystallization : As demonstrated in RIP1 kinase inhibitors, co-crystals with co-solvents (e.g., ethanol) improve dissolution rates .

Q. How do researchers validate target specificity when this scaffold is used in multi-kinase inhibitors?

  • Answer : Employ orthogonal assays:

  • Biochemical assays : Measure IC₅₀ against recombinant kinases (e.g., TGF-β RI/II, CDK4/6).
  • Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells.
  • CRISPR knockouts : Compare efficacy in wild-type vs. kinase-deficient cell lines. For example, LY2157299 shows >100-fold selectivity for TGF-β RI over CDKs .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting in vitro vs. in vivo efficacy data for derivatives of this scaffold?

  • Answer : In vitro-in vivo discordance often stems from metabolic instability or off-target effects. For example, LY2157299 shows potent TGF-β inhibition in vitro (IC₅₀ = 50 nM) but requires dose optimization in murine models due to rapid clearance. Use metabolite profiling (LC-MS) and pharmacokinetic-pharmacodynamic (PK/PD) modeling to refine dosing regimens .

Q. What statistical approaches are recommended for analyzing high-throughput screening (HTS) data of this compound’s derivatives?

  • Answer : Use Z-score normalization to identify hits with >3σ activity. For SAR, apply multivariate regression (e.g., partial least squares) incorporating descriptors like molecular weight, PSA, and LogD. Address false positives via counter-screens against unrelated kinases .

Tables for Key Data

Property Value Reference
Molecular Weight108.14 g/mol
LogP0.83
Solubility in DMSO74 mg/ml
Crystal Form (LY2157299)Monohydrate
TGF-β RI IC₅₀ (Galunisertib)50 nM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.